(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing various derivatives of triazolopyrimidine compounds, highlighting efficient synthetic routes and characterizations. These compounds are synthesized through reactions involving amino triazoles, acetoacetanilides, and aromatic aldehydes, leading to a range of derivatives characterized by spectroscopic techniques like Mass, IR, 1H-NMR, and elemental analyses. The synthesized compounds exhibit diverse structural features and potential for further chemical modifications (Chauhan & Ram, 2019).
Biological Activities
The biological evaluation of these compounds reveals their potential antibacterial and antifungal properties. Such studies suggest the relevance of triazolopyrimidine derivatives in developing new antimicrobial agents. The antimicrobial activities of these compounds have been assessed against various bacterial and fungal species, indicating moderate effectiveness in some cases (Chauhan & Ram, 2019).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of pyrimidine, such as those involving triazolo[1,5-a]pyrimidines, have been explored for their ability to form hydrogen-bonded supramolecular assemblies. These studies involve the co-crystallization with crown ethers, leading to structures with extensive hydrogen bonding, showcasing the versatility of pyrimidine derivatives in constructing complex molecular architectures (Fonari et al., 2004).
Chemical Reactions and Transformations
Further research into the chemical behavior of triazolopyrimidine derivatives uncovers their involvement in various chemical reactions, leading to the formation of new heterocyclic compounds. These studies not only provide insights into the reactivity of these compounds but also open avenues for generating novel molecules with potential applications in medicinal chemistry and material science (Britsun et al., 2006).
Properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-15-9-7-8-12-19(15)27-22(29)20-17(3)26-23-24-14-25-28(23)21(20)16(2)13-18-10-5-4-6-11-18/h4-14,21H,1-3H3,(H,27,29)(H,24,25,26)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHNDFIHVJRNGP-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C(=CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2/C(=C/C4=CC=CC=C4)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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